methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinrosidine is typically extracted from the leaves of Catharanthus roseus . The extraction process involves several steps, including solvent extraction, purification, and crystallization . The synthetic route for vinrosidine involves coupling modified catharanthene N-oxide with vindoline using the Polonovsky–Potier reaction . This biomimetic synthesis has been a significant achievement in the field of organic chemistry .
Industrial Production Methods: Industrial production of vinrosidine involves large-scale extraction from Catharanthus roseus, followed by purification using chromatographic techniques . The yield of vinrosidine from the plant is relatively low, making the extraction process time-consuming and costly . Efforts are ongoing to develop more efficient production methods, including the use of cell cultures and metabolic engineering .
Chemical Reactions Analysis
Types of Reactions: Vinrosidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving vinrosidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions involving vinrosidine include modified alkaloids with enhanced antineoplastic properties . These derivatives are often more potent and have better pharmacokinetic profiles than the parent compound .
Scientific Research Applications
Vinrosidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactivity of dimeric indole alkaloids . In biology, vinrosidine is used to study the mechanisms of cell division and apoptosis . In medicine, vinrosidine is being investigated for its potential as an anticancer agent . It has shown promise in the treatment of various cancers, including leukemia and lymphoma . In industry, vinrosidine is used in the development of new pharmaceuticals and as a lead compound for drug discovery .
Mechanism of Action
Vinrosidine exerts its effects by disrupting microtubule dynamics, leading to mitotic arrest and cell death . It binds to tubulin, a protein that is essential for the formation of microtubules, and prevents its polymerization . This disruption of microtubule dynamics interferes with cell division, ultimately leading to apoptosis . The molecular targets of vinrosidine include tubulin and other proteins involved in the regulation of the cell cycle .
Comparison with Similar Compounds
Vinrosidine is similar to other vinca alkaloids, such as vincristine, vinblastine, and vindesine . These compounds share a common mechanism of action and are used in the treatment of various cancers . vinrosidine has unique structural features that distinguish it from other vinca alkaloids . For example, vinrosidine has a different substitution pattern on the indole ring, which affects its binding affinity to tubulin and its overall potency . This uniqueness makes vinrosidine a valuable compound for further research and development .
List of Similar Compounds:- Vincristine
- Vinblastine
- Vindesine
- Vinflunine
Vinrosidine’s unique properties and potential applications make it a compound of significant interest in scientific research and drug development. Its ability to disrupt microtubule dynamics and induce apoptosis highlights its potential as a powerful anticancer agent.
Properties
Molecular Formula |
C46H58N4O9 |
---|---|
Molecular Weight |
811.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H58N4O9/c1-8-27-24-49-19-15-30-29-13-10-11-14-33(29)47-37(30)45(41(53)57-6,23-28(25-49)36(27)52)32-21-31-34(22-35(32)56-5)48(4)39-44(31)17-20-50-18-12-16-43(9-2,38(44)50)40(59-26(3)51)46(39,55)42(54)58-7/h10-14,16,21-22,27-28,36,38-40,47,52,55H,8-9,15,17-20,23-25H2,1-7H3/t27-,28-,36?,38-,39+,40+,43+,44+,45-,46-/m0/s1 |
InChI Key |
WZESQBIPMBSRTJ-LFYJCXDZSA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@](C[C@@H](C2)C1O)(C4=C(C=C5C(=C4)[C@]67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39 |
Canonical SMILES |
CCC1CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39 |
Origin of Product |
United States |
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